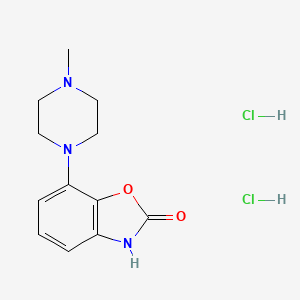
Pardoprunox dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pardoprunox dihydrochloride, also known by its code name SLV-308, is a compound that was developed for the treatment of Parkinson’s disease. It is a partial dopamine D2 and D3 receptor agonist and a full serotonin 5-HT1A receptor agonist . Despite its potential, the development of this compound was discontinued after reaching phase III clinical trials .
Preparation Methods
The synthesis of Pardoprunox dihydrochloride involves several steps. The key intermediate is 7-(4-methylpiperazin-1-yl)-3H-1,3-benzoxazol-2-one. The synthetic route typically involves the reaction of 4-methylpiperazine with 2-chlorobenzoxazole under specific conditions to yield the desired product
Chemical Reactions Analysis
Pardoprunox dihydrochloride undergoes several types of chemical reactions:
Oxidation: This reaction can occur under the influence of strong oxidizing agents, leading to the formation of various oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitution, can occur at the piperazine ring or the benzoxazole moiety.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Pardoprunox dihydrochloride has been primarily investigated for its potential in treating Parkinson’s disease. It has shown promise in reducing motor fluctuations and improving overall motor function in patients . Additionally, it has been studied for its potential use in treating depression and anxiety, although these indications have not been pursued further .
In the field of chemistry, this compound serves as a valuable compound for studying receptor agonism and the effects of partial agonists on dopamine and serotonin receptors . Its unique receptor profile makes it a useful tool for understanding the pharmacodynamics of similar compounds.
Mechanism of Action
Pardoprunox dihydrochloride exerts its effects by binding to dopamine D2, D3, and D4 receptors, as well as serotonin 5-HT1A receptors . It acts as a partial agonist at dopamine D2 and D3 receptors and a full agonist at serotonin 5-HT1A receptors . This combination of receptor activities is thought to contribute to its therapeutic effects in Parkinson’s disease by modulating dopaminergic and serotonergic pathways in the brain .
Comparison with Similar Compounds
Pardoprunox dihydrochloride is similar to other compounds used in the treatment of Parkinson’s disease, such as pramipexole and ropinirole. it is unique in its combination of partial dopamine agonism and full serotonin agonism . This unique receptor profile may offer advantages in terms of reducing side effects like dyskinesia and psychosis, which are common with other dopaminergic agents .
Similar compounds include:
Pramipexole: A non-ergot dopamine agonist used to treat Parkinson’s disease and restless legs syndrome.
Ropinirole: Another non-ergot dopamine agonist used for similar indications.
Aripiprazole: A partial dopamine agonist used primarily for psychiatric conditions but with some similarities in receptor activity.
Properties
Molecular Formula |
C12H17Cl2N3O2 |
|---|---|
Molecular Weight |
306.19 g/mol |
IUPAC Name |
7-(4-methylpiperazin-1-yl)-3H-1,3-benzoxazol-2-one;dihydrochloride |
InChI |
InChI=1S/C12H15N3O2.2ClH/c1-14-5-7-15(8-6-14)10-4-2-3-9-11(10)17-12(16)13-9;;/h2-4H,5-8H2,1H3,(H,13,16);2*1H |
InChI Key |
CNAQZBYZZQBDCG-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=CC=CC3=C2OC(=O)N3.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















